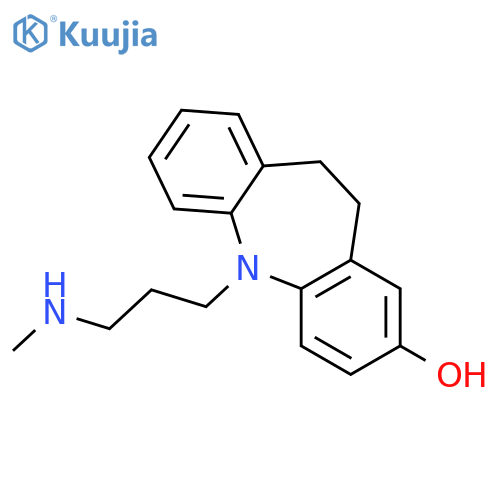Cas no 1977-15-7 (2-Hydroxy Desipramine)

2-Hydroxy Desipramine structure
商品名:2-Hydroxy Desipramine
2-Hydroxy Desipramine 化学的及び物理的性質
名前と識別子
-
- 5H-Dibenz[b,f]azepin-2-ol,10,11-dihydro-5-[3-(methylamino)propyl]-
- 2-Hydroxy Desipramine
- 11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
- 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenz(b,f)azepin-2-ol
- 2-hydroxy-desipramine
- 2-Hydroxydesmethylimipramine
- 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
- 5H-Dibenz(b,f)azepin-2-ol,10,11-dihydro-5-(3-(methylamino)propyl)
- GP 36329
- 2-Hydroxydemethylimipramine
- 11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-8-ol
- 10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepin-2-ol
- NVJBOLMRGMDGLD-UHFFFAOYSA-N
- J-012773
- Hydroxydesmethylimipramine,2-
- NS00015674
- 2-Hydroxydesipramine
- FT-0651050
- CHEBI:125680
- BRD-K96834847-001-01-7
- SCHEMBL2738847
- DTXSID20173467
- Q27216291
- 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol #
- BRN 5587391
- VO1Y07E90C
- 1977-15-7
- 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
- BCP20915
- UNII-VO1Y07E90C
- 2-Hydroxy-desipramine;2-Hydroxydesipramine
- 5H-Dibenz(b,f)azepin-2-ol, 10,11-dihydro-5-(3-(methylamino)propyl)-
-
- インチ: InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3
- InChIKey: NVJBOLMRGMDGLD-UHFFFAOYSA-N
- ほほえんだ: CNCCCN1C2=CC=CC=C2CCC2C=C(C=CC1=2)O
計算された属性
- せいみつぶんしりょう: 282.17300
- どういたいしつりょう: 282.173
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 35.5A^2
じっけんとくせい
- 密度みつど: 1.117
- ゆうかいてん: 146-148°C
- ふってん: 477.9°Cat760mmHg
- フラッシュポイント: 242.8°C
- 屈折率: 1.596
- ようかいど: Dichloromethane (Very Slightly, Heated), Methanol (Slightly, Heated)
- PSA: 35.50000
- LogP: 3.69430
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-Hydroxy Desipramine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
2-Hydroxy Desipramine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Hydroxy Desipramine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H936500-2mg |
2-Hydroxy Desipramine |
1977-15-7 | 2mg |
$ 431.00 | 2023-04-17 | ||
| TRC | H936500-1mg |
2-Hydroxy Desipramine |
1977-15-7 | 1mg |
$ 234.00 | 2023-09-07 | ||
| TRC | H936500-10mg |
2-Hydroxy Desipramine |
1977-15-7 | 10mg |
$ 1774.00 | 2023-09-07 | ||
| A2B Chem LLC | AE84498-1mg |
2-Hydroxy Desipramine |
1977-15-7 | 1mg |
$1175.00 | 2024-04-20 | ||
| A2B Chem LLC | AE84498-5mg |
2-Hydroxy Desipramine |
1977-15-7 | 5mg |
$2800.00 | 2024-04-20 | ||
| 1PlusChem | 1P00AEGI-1mg |
2-Hydroxy Desipramine |
1977-15-7 | 1mg |
$303.00 | 2025-02-25 | ||
| 1PlusChem | 1P00AEGI-10mg |
2-Hydroxy Desipramine |
1977-15-7 | 10mg |
$1532.00 | 2025-02-25 | ||
| 1PlusChem | 1P00AEGI-5mg |
2-Hydroxy Desipramine |
1977-15-7 | 5mg |
$908.00 | 2025-02-25 | ||
| TRC | H936500-5mg |
2-Hydroxy Desipramine |
1977-15-7 | 5mg |
$ 1051.00 | 2023-09-07 |
2-Hydroxy Desipramine 関連文献
-
1. Group-theoretical framework for characterizing the ring flipping of spiro[5.5]undecane derivatives. Pseudo-point groups and subsymmetry-itemized enumerationShinsaku Fujita J. Chem. Soc. Faraday Trans. 1998 94 3197
-
2. Metal complexes of sulphur–nitrogen chelating agents. Part 10. The chemistry of palladium(II) complexes with some monoanionic tridentate ligands of the type SNNRita Roy,Santosh Kumar Mondal,Kamalaksha Nag J. Chem. Soc. Dalton Trans. 1983 1935
-
3. Photochemistry of the matrix-isolated α,β-unsaturated aldehydes acrolein, methacrolein and crotonaldehyde at 4.2 KDuncan E. Johnstone,John R. Sodeau J. Chem. Soc. Faraday Trans. 1992 88 409
-
4. Pseudo-point groups and subsymmetry-itemized enumeration for characterizing the symmetries of tetrahydropyran and 1,3-dioxane derivativesShinsaku Fujita J. Chem. Soc. Faraday Trans. 1998 94 2515
1977-15-7 (2-Hydroxy Desipramine) 関連製品
- 303-70-8(2-Hydroxy Imipramine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
